molecular formula C10H12FNO B13176860 3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol

3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol

Cat. No.: B13176860
M. Wt: 181.21 g/mol
InChI Key: CAUMHWRINTWOCW-UHFFFAOYSA-N
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Description

3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H12FNO It is a cyclobutanol derivative, characterized by the presence of an amino group and a fluorophenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, leading to the formation of the desired cyclobutanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-keto-3-(2-fluorophenyl)cyclobutan-1-ol.

    Reduction: Formation of 3-amino-3-(2-fluorophenyl)cyclobutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-bromophenyl)cyclobutan-1-ol

Uniqueness

3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-amino-3-(2-fluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2

InChI Key

CAUMHWRINTWOCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2F)N)O

Origin of Product

United States

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